molecular formula C20H16N6O2 B2714092 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine CAS No. 946350-30-7

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine

Cat. No. B2714092
CAS RN: 946350-30-7
M. Wt: 372.388
InChI Key: FDNYKFCMWHKFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine, also known as PBDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBDT is a pteridine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Cancer Treatment

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This finding supports the concept that tumor cells are dependent on mitochondria under glucose starvation, and brings forth this compound as a new molecule with potential antitumor activity for the treatment of glucose-starved tumors .

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most used drugs globally due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects . They are investigated as being some of the best choices for treating different diseases like arthritis and rheumatism, and they are widely used as analgesics .

Selective Toxicity Towards Cancer Cells

Data obtained revealed that benzodioxole derivatives exhibited good selectivity between cancer cells and normal cells . This selectivity is crucial in cancer treatment as it allows for the targeting of cancer cells while minimizing damage to normal cells .

Enzyme Inhibition

Molecules based on aromatic heterocyclic scaffolds, such as derivatives of coumarin, imidazole, pyrimidine, thiazole, and stereopure, are examples of commonly investigated compounds . Alpha-amylase catalyzes the intricate metabolic process of converting starch into more easily digestible sugars . Benzodioxole derivatives could potentially be used to inhibit this enzyme, thereby affecting metabolic processes .

properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-2-4-14(5-3-1)24-19-17-18(22-9-8-21-17)25-20(26-19)23-11-13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNYKFCMWHKFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-phenylpteridine-2,4-diamine

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